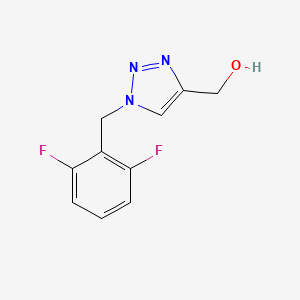

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol

Descripción general

Descripción

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C10H9F2N3O and its molecular weight is 225.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

There is some evidence that it can modulate the gating of voltage-gated sodium channels , a common target for antiepileptic drugs .

Mode of Action

The mode of action of (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol involves stabilization of the inactive state of sodium channels . This action adequately closes the ion channels, reducing neuronal excitability .

Pharmacokinetics

It is known to have high gastrointestinal absorption . Its log P value suggests moderate lipophilicity, which may influence its distribution in the body .

Result of Action

The result of the action of this compound is a reduction in neuronal excitability . This could potentially lead to a decrease in the frequency and severity of seizures, making it a potential candidate for the treatment of conditions like epilepsy.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its stability could be affected by pH and temperature Its efficacy could be influenced by the presence of other drugs that affect the same targets or pathways

Actividad Biológica

(1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol is a compound with significant potential in pharmacological applications. Structurally related to the antiepileptic drug Rufinamide, this triazole derivative has garnered attention for its biological activity, particularly in modulating neuronal excitability through interactions with voltage-gated sodium channels. This article explores the biological activity of this compound, highlighting its mechanism of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C10H9F2N3O

- Molecular Weight : 225.19 g/mol

- CAS Number : 1364193-40-7

The primary mode of action involves the stabilization of the inactive state of voltage-gated sodium channels. This stabilization reduces neuronal excitability, which is crucial in conditions such as epilepsy. The compound exhibits high gastrointestinal absorption, making it suitable for oral administration.

Pharmacological Effects

The compound's biological activity can be summarized as follows:

| Activity | Effect |

|---|---|

| Neuronal excitability modulation | Reduction in excitability |

| Voltage-gated sodium channel interaction | Stabilization of inactive state |

| Gastrointestinal absorption | High absorption rate |

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Antiepileptic Activity : In a study comparing various triazole derivatives, this compound demonstrated significant efficacy in reducing seizure frequency in animal models. The compound's ability to modulate sodium channels was linked to its antiepileptic properties.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from excitotoxicity induced by glutamate. This neuroprotective effect was attributed to its action on sodium channels and subsequent reduction in calcium influx .

- Pharmacokinetic Profile : Studies revealed that this compound has favorable pharmacokinetic properties with high bioavailability and a half-life suitable for therapeutic use .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, a comparative analysis with structurally related compounds was conducted:

| Compound | Molecular Weight (g/mol) | Primary Activity |

|---|---|---|

| Rufinamide | 238.24 | Antiepileptic |

| (1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole) | 239.18 | Antimicrobial |

| (1-(2-fluorobenzyl)-1H-1,2,3-triazole) | 225.19 | Neuroprotective |

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that triazole derivatives exhibit significant antimicrobial properties. The specific compound (1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl)methanol has been studied for its potential as an antimicrobial agent. Its ability to inhibit the growth of various pathogens makes it a candidate for developing new antibiotics or antifungal medications .

Anticancer Properties

Triazole compounds are also recognized for their anticancer activities. Studies have shown that derivatives like this compound can induce apoptosis in cancer cells. This property is attributed to their ability to interfere with cellular signaling pathways involved in cell proliferation and survival .

Neuroprotective Effects

Recent studies suggest that certain triazole derivatives may provide neuroprotective benefits. The compound has been evaluated for its effects on neurodegenerative diseases, showing promise in protecting neuronal cells from oxidative stress and apoptosis .

Agricultural Sciences

Pesticide Development

The unique structure of this compound allows it to act as a potential pesticide. Research has demonstrated its effectiveness against various agricultural pests and pathogens. Its application can lead to increased crop yields and reduced reliance on traditional pesticides .

Herbicide Research

In addition to pest control, this compound has been explored for its herbicidal properties. Its ability to inhibit specific plant growth pathways makes it a candidate for developing selective herbicides that can target unwanted weeds while preserving crop health .

Material Science

Polymer Synthesis

The incorporation of this compound into polymer matrices has been investigated for enhancing material properties. Research indicates that polymers modified with this triazole derivative exhibit improved thermal stability and mechanical strength .

Nanomaterials

The compound has also been utilized in the synthesis of nanomaterials. Its functional groups allow for the attachment of nanoparticles, which can enhance the catalytic properties of materials used in various applications such as sensors and energy storage devices .

Case Studies

Propiedades

IUPAC Name |

[1-[(2,6-difluorophenyl)methyl]triazol-4-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,16H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNPZISOAFWTODT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CN2C=C(N=N2)CO)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F2N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.